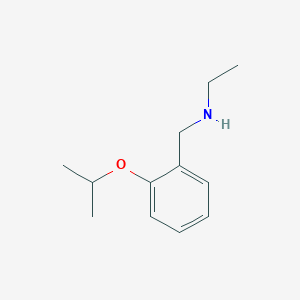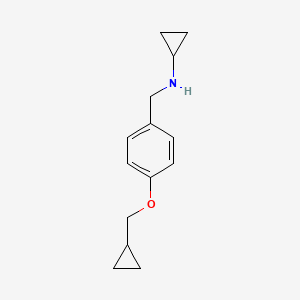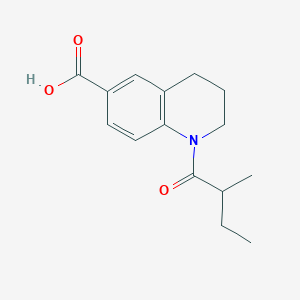![molecular formula C10H18N2O4 B1462631 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid CAS No. 1154239-08-3](/img/structure/B1462631.png)
3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid
Overview
Description
3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is characterized by the presence of an ethoxycarbonyl group attached to a piperazine ring, which is further connected to a propanoic acid moiety. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid typically involves the reaction of ethyl chloroformate with piperazine, followed by the addition of 3-chloropropanoic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperazine ring provides a scaffold that can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid include:
3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid: This compound has a tert-butoxycarbonyl group instead of an ethoxycarbonyl group, which can affect its reactivity and interactions.
3-[4-(Methoxycarbonyl)piperazin-1-yl]propanoic acid:
Properties
IUPAC Name |
3-(4-ethoxycarbonylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-2-16-10(15)12-7-5-11(6-8-12)4-3-9(13)14/h2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNQHUQZYISMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(3-Methoxypropyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462548.png)





![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)




